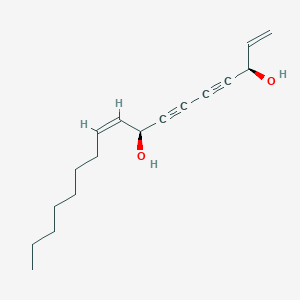

Falcarindiol

Description

Propriétés

IUPAC Name |

(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-YWALDVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030449 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55297-87-5 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Falcarindiol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol ((3R,8S)-falcarindiol) is a naturally occurring polyacetylenic oxylipin that has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties.[1][2][3] This C17-polyacetylene is characterized by two carbon-carbon triple bonds and two hydroxyl groups, which contribute to its bioactivity.[4] Found predominantly in plants of the Apiaceae and Araliaceae families, this compound plays a role in plant defense mechanisms against pathogens.[5][6] Its presence in common dietary vegetables and medicinal plants makes it a compound of interest for nutraceutical and pharmaceutical development.[7][8] This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound.

Natural Sources and Distribution

This compound is widely distributed in the plant kingdom, with the highest concentrations typically found in the Apiaceae and Araliaceae families.[7][9]

Apiaceae Family: This family, also known as the carrot family, is the most significant dietary source of this compound.[3]

-

Carrot (Daucus carota): Carrots are a major dietary source of this compound.[1] The concentration of this compound can vary significantly between different carrot cultivars and is influenced by factors such as genotype, growing conditions, and storage.[1][4] The compound is not uniformly distributed within the carrot root, with the highest levels typically found in the periderm (the outer layer).[5][10]

-

Celery (Apium graveolens): Celery roots are another notable source of this compound.[11][12]

-

Parsnip (Pastinaca sativa): Parsnip roots have been found to contain significant amounts of this compound.[11]

-

Parsley (Petroselinum crispum): While present, the levels of this compound in parsley may be lower compared to other Apiaceae vegetables.[11]

-

Fennel (Foeniculum vulgare): Fennel bulbs contain trace amounts of this compound.[11]

-

Goutweed (Aegopodium podagraria): The roots of goutweed have been identified as a source of this compound with potent anti-inflammatory activity.[13]

Araliaceae Family: This family includes several well-known medicinal plants that contain this compound.

-

Ginseng (Panax ginseng): Panax ginseng is a prominent medicinal herb containing this compound, where it is also referred to as panaxydiol.[7][8]

-

Common Ivy (Hedera helix): this compound, along with other polyacetylenes, is present in common ivy and is known to be a skin irritant and sensitizer.[14][15][16]

Quantitative Distribution of this compound in Various Plant Sources

The concentration of this compound in plants is highly variable. The following tables summarize the quantitative data found in the literature for different plant species and cultivars.

| Plant Species | Cultivar | Plant Part | This compound Content (mg/kg Fresh Weight) | Reference |

| Carrot (Daucus carota) | Bolero | Root | 39.0 | [17] |

| Carrot (Daucus carota) | Purple Haze | Root | Lower than Bolero | [18] |

| Carrot (Daucus carota) | Miami | Root | 32.6 ± 3.1 | [1] |

| Carrot (Daucus carota) | Various Cultivated | Root | 8 - 424 | [1] |

| Celery (Apium graveolens) | - | Root | >2.5 mg/g dried material | [11] |

| Parsnip (Pastinaca sativa) | - | Root | >7.5 mg/g dried material | [11] |

| Parsley (Petroselinum crispum) | - | Root | >2.5 mg/g dried material | [11] |

| Fennel (Foeniculum vulgare) | - | Bulb | <0.3 mg/g dried material | [11] |

| Plant Part (Carrot) | This compound Content (% of total polyacetylenes) | Reference |

| Taproot Periderm | 83% | [5] |

| Phloem | 60% | [5] |

Biosynthesis of this compound

The biosynthesis of this compound begins with the common fatty acid, linoleic acid.[19] The pathway involves a series of desaturation and hydroxylation steps catalyzed by specific enzymes. A key class of enzymes in this pathway are the fatty acid desaturases (FAD2), which introduce double and triple bonds into the fatty acid chain.[5][19]

The proposed biosynthetic pathway in carrots involves the conversion of linoleic acid to crepenynic acid, followed by further modifications to yield this compound.[19] While some enzymatic steps have been characterized, other transformations, particularly hydroxylation and further desaturation steps, are still under investigation.[19]

Caption: Proposed biosynthetic pathway of this compound in carrots.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methodologies cited in the literature.[1][20]

1. Extraction:

-

Shredded plant material (e.g., carrot roots) is extracted with a nonpolar solvent such as ethyl acetate (EtOAc) or dichloromethane.[1][11]

-

The extraction is typically carried out at room temperature for 24 hours in the dark with periodic shaking.[1]

-

The extraction process is often repeated to ensure maximum yield.[1]

-

The resulting extracts are combined, filtered, and concentrated under reduced pressure.

2. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.[1] A solvent gradient of increasing polarity (e.g., n-hexane and ethyl acetate) is used to elute different fractions.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions rich in this compound are further purified using preparative reverse-phase HPLC.[1] A typical mobile phase consists of a gradient of water and acetonitrile (ACN), often with a modifier like trifluoroacetic acid (TFA).[1] The eluent is monitored by a UV detector at wavelengths such as 210 and 254 nm.[1]

3. Identification and Quantification:

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a common method for the quantification of this compound in plant extracts.[11][12]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For more definitive identification and sensitive quantification, HPLC coupled with mass spectrometry is used.[1][21] Negative ion electrospray ionization (ESI-MS) is effective for the characterization of polyacetylenes.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated this compound is confirmed using 1D and 2D NMR techniques.[1][11]

Caption: General experimental workflow for this compound isolation and analysis.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Its electrophilic nature allows it to interact with cellular targets and influence downstream signaling cascades.[22]

-

NF-κB Signaling Pathway: this compound can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[13][22][23] This is achieved by inhibiting the formation of pro-inflammatory cytokines such as TNF-α and interleukin-6.[22][23]

-

Keap1-Nrf2 Signaling Pathway: this compound can activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[22][24] This leads to the expression of antioxidant and cytoprotective phase 2 enzymes.[22]

-

PPARγ Activation: this compound acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[22][24] PPARγ is a nuclear receptor that plays a crucial role in regulating cell growth, differentiation, and apoptosis.[22][24]

Caption: Signaling pathways modulated by this compound.

Conclusion

This compound is a bioactive polyacetylene with significant potential in the fields of nutrition and medicine. Its widespread occurrence in common vegetables, particularly those of the Apiaceae family, makes it a readily available dietary component. Understanding its natural distribution, biosynthesis, and mechanisms of action is crucial for harnessing its health-promoting benefits. The methodologies outlined in this guide provide a framework for the extraction, isolation, and analysis of this compound, facilitating further research into its pharmacological properties and potential therapeutic applications.

References

- 1. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Allergic and irritant contact dermatitis from falcarinol and didehydrofalcarinol in common ivy (Hedera helix L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.mdedge.com [cdn.mdedge.com]

- 17. vbn.aau.dk [vbn.aau.dk]

- 18. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, History, and Scientific Deep Dive into Falcarindiol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Falcarindiol ((3R,8S)-heptadeca-1,9(Z)-diene-4,6-diyne-3,8-diol) is a naturally occurring polyacetylenic oxylipin that has garnered significant scientific interest for its diverse and potent biological activities. Found predominantly in plants of the Apiaceae family, such as carrots, celery, and parsley, as well as in the Araliaceae family, including ginseng, this compound has a rich history in traditional medicine and is now a focal point in modern drug discovery for its anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery, history, experimental protocols for isolation and characterization, and the molecular mechanisms of action of this compound.

Discovery and Historical Perspective

The journey of this compound from a constituent of traditional remedies to a molecule of significant pharmacological interest is a testament to the value of natural product chemistry.

Traditional Use

For centuries, plants containing this compound have been utilized in folk medicine across various cultures. For instance, members of the Apiaceae family were often used to treat inflammatory conditions, infections, and even certain types of tumors. However, the specific compound responsible for these therapeutic effects remained unknown.

Early Scientific Discovery

Elucidation of Biological Activity

Subsequent research shifted towards understanding the pharmacological effects of purified this compound. Bioassay-guided fractionation, a technique where chemical separation is guided by biological testing, was instrumental in isolating this compound as an active antimicrobial and cytotoxic agent from various plant extracts. This marked a turning point, leading to more focused investigations into its therapeutic potential.

Experimental Protocols

The isolation, purification, and structural elucidation of this compound require a combination of chromatographic and spectroscopic techniques.

Extraction of this compound from Plant Material

Objective: To extract crude this compound from plant sources, typically carrots (Daucus carota).

Methodology:

-

Sample Preparation: Fresh plant material (e.g., carrot roots) is thoroughly washed, chopped, and preferably freeze-dried to remove water content. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to solvent extraction. Common solvents used include ethyl acetate or methanol. The extraction is typically carried out at room temperature with constant agitation for 24-48 hours. This process is often repeated multiple times to ensure maximum yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Purification by Chromatography

Objective: To isolate pure this compound from the crude extract.

Methodology:

-

Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reverse-phase C18 column is commonly employed with a mobile phase consisting of a gradient of water and acetonitrile, often with a small percentage of formic acid or trifluoroacetic acid. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then assessed by analytical HPLC.

Structural Elucidation

Objective: To confirm the chemical structure of the isolated this compound.

Methodology:

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the compound are determined using high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the connectivity and stereochemistry of the molecule.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. The absolute stereochemistry is often confirmed using Mosher's ester analysis.

-

Quantitative Bioactivity Data

This compound has demonstrated significant cytotoxic and antimicrobial activities. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Hccc-9810 | Cholangiocarcinoma | 0.46 | [1] |

| IEC-6 | Normal intestinal epithelial | 20 | [2] |

| Caco-2 | Colorectal Adenocarcinoma | 10-20 µg/mL | [3] |

| FHs 74 Int | Normal Intestinal | 10-20 µg/mL | [3] |

| HT-29 | Colorectal Adenocarcinoma | >20 µg/mL | [3] |

Table 2: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Micrococcus luteus | Bacterium (Gram-positive) | 50 | [2] |

| Bacillus cereus | Bacterium (Gram-positive) | 50 | [2] |

| Staphylococcus aureus strains | Bacterium (Gram-positive) | 8 - 32 | [4] |

| Trichophyton rubrum | Fungus (Dermatophyte) | 1.56 - 50 | [5] |

| Trichophyton mentagrophytes | Fungus (Dermatophyte) | 1.56 - 100 | [5] |

| Microsporum canis | Fungus (Dermatophyte) | 1.56 - 100 | [5] |

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and PPARγ pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. This compound has been shown to inhibit this pathway.[6][7]

This compound has been shown to attenuate the activation of the IκB kinase (IKK) complex.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Modulation of the PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and has been implicated in both cancer and diabetes. This compound acts as a partial agonist of PPARγ.[8][9][10]

As a partial agonist, this compound binds to and activates PPARγ, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. One such target is the ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux.[10] The upregulation of ABCA1 by this compound may contribute to its anticancer effects by altering lipid metabolism in cancer cells.

Experimental Workflow Visualization

The isolation of this compound is often guided by its biological activity, a process known as bioassay-guided fractionation.

This workflow illustrates how the biological activity of the fractions is used at each stage of separation to guide the process towards the isolation of the pure, active compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its multifaceted biological activities, particularly its anti-inflammatory and anticancer effects, are rooted in its ability to modulate key signaling pathways. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research.

Future investigations should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, more extensive in vivo studies in animal models are needed to establish its efficacy and safety profile for various diseases.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to novel combination therapies with improved efficacy and reduced side effects.

-

Target Identification: Further studies to identify and validate the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanism of action.

The continued exploration of this compound holds significant promise for the development of new drugs for a range of human diseases, underscoring the enduring importance of natural products in modern medicine.

References

- 1. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibacterial and cytotoxic activities of this compound isolated in Crithmum maritimum L. leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic activity of the combination of this compound and itraconazole in vitro against dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of Falcarindiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (FaDOH) is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots, celery, and parsnip. This lipophilic compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity spectrum, with a focus on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The information is presented to aid researchers and drug development professionals in exploring the therapeutic potential of this promising natural product.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a range of cancer types, exhibiting selective cytotoxicity towards malignant cells while sparing normal cells.[1] Its primary mechanisms of action involve the induction of apoptosis and endoplasmic reticulum (ER) stress.

In Vitro Cytotoxicity

This compound has been shown to be cytotoxic to a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure time.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colorectal Cancer | ~5-10 | Not Specified | [1] |

| SW480 | Colorectal Cancer | ~5-10 | Not Specified | [1] |

| Caco-2 | Colorectal Adenocarcinoma | >10 µg/mL (~40 µM) | 72 | [2] |

| HT-29 | Colon Adenocarcinoma | >50 | 72 | [2][3] |

| MCF-7 | Breast Cancer | Not Specified | 24 | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | 24 | [4] |

| SK-BR-3 | Breast Cancer | Not Specified | 24 | [4] |

| T47D | Breast Cancer | Not Specified | 24 | [4] |

| HCC1419 | Breast Cancer | Not Specified | 24 | [4] |

| U373 | Glioblastoma | 10-40 | Not Specified | [5] |

| Hccc-9810 | Cholangiocarcinoma | 0.46 (analogue) | Not Specified | [6] |

| IEC-6 | Normal Small Intestinal Epithelial Cells | 20 | 48 | [7][8] |

| FHC | Normal Human Colon Epithelial Cells | >10 | Not Specified | [1] |

| hMSCs | Human Mesenchymal Stem Cells | >50 | 72 | [3] |

In Vivo Antitumor Efficacy

In animal models, this compound has shown the ability to inhibit tumor growth. In a xenograft model using MDA-MB-231 breast cancer cells, intraperitoneal administration of this compound at doses of 10 and 20 mg/kg twice weekly significantly suppressed tumor growth.[4] Furthermore, dietary supplementation with this compound and a related polyacetylene, falcarinol, reduced the number and growth rate of neoplastic lesions in an azoxymethane (AOM)-induced rat model of colorectal cancer.[9][10][11]

Mechanisms of Anticancer Action

1.3.1. Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism of this compound's anticancer activity is the induction of ER stress.[1][12] this compound treatment leads to the accumulation of ubiquitinated proteins, suggesting interference with proteasome function.[1][12] This accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), which, when prolonged and severe, activates apoptotic pathways.[1][12] Overexpression of the ER chaperone GRP78 can reduce this compound-induced apoptosis, while its knockdown potentiates the effect.[1][12]

Caption: this compound-induced ER stress and apoptosis pathway.

1.3.2. Caspase-Dependent Apoptosis

This compound induces apoptosis in cancer cells through caspase-dependent pathways.[13] Treatment with this compound leads to the activation of caspase-3, a key executioner caspase.[4][13]

1.3.3. Synergistic Effects

This compound exhibits synergistic effects when combined with the chemotherapeutic drug 5-fluorouracil in killing colorectal cancer cells.[1] It also shows a synergistic inhibitory effect on the proliferation of intestinal cancer cells when combined with falcarinol.[14][15]

Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Molecules

In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[16]

Modulation of Inflammatory Signaling Pathways

2.2.1. NF-κB Signaling Pathway

This compound has been demonstrated to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation.[17][18] In a rat model of colorectal cancer, dietary this compound and falcarinol downregulated NF-κB and its downstream inflammatory markers TNF-α, IL-6, and COX-2.[17][18]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

2.2.2. MAPK and JAK-STAT Signaling Pathways

Mechanistic studies in RAW 264.7 cells have revealed that this compound attenuates LPS-induced inflammation by suppressing the activation of JNK, ERK, STAT1, and STAT3 signaling molecules.[16] Interestingly, it does not appear to affect the p38 and NF-κB signaling pathways in this specific context.[16]

Antimicrobial Activity

This compound exhibits activity against certain microorganisms and can modulate the gut microbiota.

Antibacterial Effects

This compound has demonstrated a potent inhibitory effect on Gram-positive bacteria.

| Bacterium | Activity | MIC | Reference |

| Micrococcus luteus | Strong Inhibition | 50 µg/mL | [7][8] |

| Bacillus cereus | Strong Inhibition | 50 µg/mL | [7][8] |

| Staphylococcus aureus | Inhibition | Not Specified | [13] |

| Gram-negative bacteria | Attenuated Effect | Not Specified | [13] |

Effects on Gut Microbiota

In a rat model of colorectal cancer, a diet supplemented with this compound and falcarinol led to significant changes in the gut microbiota composition.[9][10] This modulation of the gut microbiome may contribute to its cancer-preventive effects.[9][10]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound.

In a mouse model of spinal cord injury, this compound treatment promoted motor function recovery and reduced tissue damage.[19] Mechanistically, it suppressed neuronal apoptosis and mitigated the inflammatory response, in part by inhibiting the activation of the STAT and MAPK signaling pathways.[19]

Furthermore, this compound has been shown to suppress hydrogen sulfide-induced cytotoxicity in PC12 cells, a model for neuronal cells.[20] This protective effect is suggested to be mediated, at least in part, through the activation of the Nrf2 antioxidant pathway.[20]

Toxicity Profile

This compound exhibits selective cytotoxicity, with higher toxicity towards cancer cells than normal cells.[1] However, at high concentrations, it can be toxic to normal cells. For instance, the IC50 value against normal rat small intestinal epithelial cells (IEC-6) was 20 µM after 48 hours of exposure.[8] In human mesenchymal stem cells, toxic effects were observed at concentrations above 50 µM.[3] It is important to note that at diet-achievable concentrations, this compound is considered to have low toxicity.[21] No clinical trials in humans have been reported to date.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below is a generalized workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Generalized workflow for in vitro cytotoxicity assessment.

For specific and detailed methodologies, researchers are encouraged to consult the "Materials and Methods" sections of the cited literature.

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its potent anticancer and anti-inflammatory properties, coupled with its emerging neuroprotective and antimicrobial effects, make it a compelling candidate for further investigation and potential therapeutic development. The selective cytotoxicity towards cancer cells and low toxicity at dietary concentrations are particularly advantageous. Future research should focus on elucidating the intricate molecular mechanisms underlying its diverse effects, conducting further preclinical studies in various disease models, and exploring its potential in clinical settings. This technical guide serves as a foundational resource to stimulate and support these endeavors.

References

- 1. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New antibacterial and cytotoxic activities of this compound isolated in Crithmum maritimum L. leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. effect-of-the-dietary-polyacetylenes-falcarinol-and-falcarindiol-on-the-gut-microbiota-composition-in-a-rat-model-of-colorectal-cancer - Ask this paper | Bohrium [bohrium.com]

- 10. Effect of the dietary polyacetylenes falcarinol and this compound on the gut microbiota composition in a rat model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]

- 12. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound improves functional recovery and alleviates neuroinflammation after spinal cord injury by inhibiting STAT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of this compound on hydrogen sulfide-induced cytotoxicity in PC12 cells [jstage.jst.go.jp]

- 21. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Falcarindiol in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (FaDOH), a naturally occurring polyacetylene found in common vegetables such as carrots, celery, and parsley, has emerged as a promising candidate in cancer chemoprevention and therapy.[1] Extensive preclinical research has demonstrated its potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, while exhibiting preferential activity against malignant cells over their normal counterparts.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer activities of this compound, with a focus on its impact on key signaling pathways, induction of programmed cell death, and cell cycle regulation. The information presented herein is intended to support further research and development of this compound and its analogues as novel therapeutic agents.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT-116 | Colorectal Carcinoma | 1.7 | [3][4] |

| HT-29 | Colorectal Adenocarcinoma | 13.2 | [3][4] |

| SW480 | Colorectal Adenocarcinoma | Low micromolar range | [2] |

| MDA-MB-231 | Breast Cancer | Sensitive at 6 µM | [2] |

| DU145 | Prostate Cancer | Sensitive at 6 µM | [2] |

| MonoMac6 | Acute Monocytic Leukemia | Sensitive at 6 µM | [2] |

| Raji | Burkitt's Lymphoma | Sensitive at 6 µM | [2] |

| KOPN-1 | B-cell Precursor Leukemia | Sensitive at 6 µM | [2] |

Note: Sensitivity at a specific concentration indicates a significant reduction in cell viability.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing cellular stress and activating cell death pathways.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism of this compound-induced cancer cell death is the induction of endoplasmic reticulum (ER) stress.[2] this compound is suggested to interfere with proteasome function, leading to an accumulation of ubiquitinated and unfolded proteins within the ER.[2] This accumulation triggers the Unfolded Protein Response (UPR), an adaptive signaling pathway. However, under conditions of prolonged or excessive stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response.[2]

Key molecular events in this compound-induced ER stress include:

-

Upregulation of GRP78 and CHOP: this compound treatment leads to a dose- and time-dependent increase in the expression of the ER chaperone protein GRP78 (glucose-regulated protein 78) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2]

-

Splicing of XBP1: The compound also induces the splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of the activation of the IRE1 branch of the UPR.[2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][5] This process is largely caspase-dependent.[2] The apoptotic cascade is initiated by both the intrinsic (mitochondrial) and extrinsic pathways, further amplified by the ER stress response.

Key features of this compound-induced apoptosis include:

-

Caspase Activation: Treatment with this compound leads to the activation of key executioner caspases, such as caspase-3.[6]

-

Annexin V Staining: Increased Annexin V staining in treated cells confirms the externalization of phosphatidylserine, an early marker of apoptosis.[2]

-

Regulation of Bcl-2 Family Proteins: The pro-apoptotic effects are also linked to the regulation of the Bcl-2 family of proteins, which are critical mediators of mitochondrial-dependent apoptosis.[2]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3][5] Studies have demonstrated that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest is associated with the upregulation of key cell cycle regulatory proteins, such as cyclin A.[3][5]

Modulation of Key Signaling Pathways

This compound's anticancer activity is also attributed to its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[7] this compound has been shown to suppress this pathway in human oral squamous cell carcinoma cells.[8][9] This inhibition is characterized by the dephosphorylation of key components of the pathway, including PI3K, Akt, mTOR, and p70S6K.[8][9] The downregulation of this pathway contributes to the induction of both apoptosis and autophagy.[8][10]

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11] this compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[12][13] This inhibition leads to the downregulation of pro-inflammatory markers such as TNF-α, IL-6, and COX-2, which are often implicated in tumorigenesis.[12][14]

In addition to the PI3K/Akt and NF-κB pathways, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.[15] In murine macrophages, this compound attenuated the LPS-induced activation of JNK, ERK, STAT1, and STAT3.[15] The inhibition of these pathways contributes to its anti-inflammatory and potentially its anticancer effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (e.g., HCT116, SW480, HT-29) and normal epithelial cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay (MTS): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured at 490 nm using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit. After treatment with this compound, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) is determined using a flow cytometer.

-

Caspase Activity Assay: Caspase-3 activity is measured using a colorimetric assay kit. Following treatment, cell lysates are prepared and incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA). The release of p-nitroaniline (pNA) is quantified by measuring the absorbance at 405 nm.

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., GRP78, CHOP, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Flow Cytometry: Cells treated with this compound are harvested, washed with PBS, and fixed in cold 70% ethanol overnight. The fixed cells are then washed and incubated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Conclusion

This compound demonstrates significant anticancer potential through a multifaceted mechanism of action. Its ability to induce ER stress, trigger caspase-dependent apoptosis, and cause cell cycle arrest highlights its efficacy in eliminating cancer cells. Furthermore, the modulation of critical signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, underscores its potential to interfere with the fundamental processes that drive cancer progression. The data and experimental frameworks presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the development of novel anticancer agents based on its unique molecular structure and biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. mdpi.com [mdpi.com]

- 13. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Falcarindiol anti-inflammatory properties and pathways

An In-Depth Technical Guide to the Anti-Inflammatory Properties and Molecular Pathways of Falcarindiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FaDOH) is a naturally occurring polyacetylenic oxylipin predominantly found in plants of the Apiaceae family, such as carrots, celery, and parsley. Emerging scientific evidence has robustly demonstrated its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds for inflammatory diseases.

Introduction

Chronic inflammation is a critical contributing factor to the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] this compound has been identified as a potent bioactive compound with a range of pharmacological activities, including anti-inflammatory, cytotoxic, and anti-mutagenic effects.[2] Its ability to modulate key inflammatory signaling cascades makes it a compelling candidate for further investigation and development as a novel therapeutic agent. This guide synthesizes the current understanding of how this compound exerts its anti-inflammatory effects at a molecular level.

Molecular Mechanisms of Action

This compound's anti-inflammatory activity is multifaceted, involving the inhibition of pro-inflammatory enzymes and cytokines through the modulation of several key intracellular signaling pathways.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to be a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1, with a reported IC50 value of 0.3 µM, making it significantly more active than the well-known anti-inflammatory drug indomethacin in this assay.[2] It also effectively inhibits COX-2.[2][3] Furthermore, this compound significantly suppresses the expression and production of inducible nitric oxide synthase (iNOS), a key enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammation.[4][5][6] This leads to a dose-dependent reduction in NO levels in activated immune cells like macrophages and astrocytes.[4][7] The compound also downregulates the mRNA expression and subsequent protein levels of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][8][9][10]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), this compound has been demonstrated to attenuate the activation of Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK).[8][11][12] Interestingly, in this specific cell line, this compound did not affect the activation of the p38 MAPK pathway.[8][11] The inhibition of JNK and ERK phosphorylation contributes to the downstream suppression of pro-inflammatory gene expression.

Attenuation of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical route for cytokine signaling. This compound has been shown to interfere with this pathway by inhibiting the tyrosine phosphorylation of JAK1 and JAK2 in rat primary astrocytes.[4][5] This, in turn, prevents the subsequent activation and nuclear translocation of STAT1 and STAT3 in LPS-stimulated macrophages.[8][11] By disrupting the JAK-STAT signaling cascade, this compound effectively dampens the cellular response to pro-inflammatory stimuli.

Modulation of the Nuclear Factor-kappa B (NF-κB) Pathway

The role of this compound in modulating the NF-κB pathway appears to be cell-type specific. In LPS-stimulated RAW 264.7 macrophages, this compound did not seem to influence the activation of NF-κB.[8][12] However, in LPS/IFN-γ-stimulated rat primary astrocytes, this compound was found to decrease NF-κB activation by 32%.[5] This inhibition was attributed to the diminished activation of IκB kinase-α (IKK-α) and IKK-β, which are upstream kinases that regulate NF-κB's nuclear translocation.[4][5] Furthermore, in an in vivo rat model of colorectal cancer, this compound and falcarinol together downregulated NF-κB and its downstream targets.[3][13] This suggests that this compound's impact on NF-κB may depend on the specific inflammatory context and cell type involved.

References

- 1. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducible nitric oxide synthase inhibitors from Saposhnikovia divaricata and Panax quinquefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits nitric oxide-mediated neuronal death in lipopolysaccharide-treated organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]

- 13. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Falcarindiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Falcarindiol (FaDOH), a polyacetylenic oxylipin found in plants of the Apiaceae family, such as carrots and celery, is emerging as a potent neuroprotective agent. Extensive research has demonstrated its capacity to mitigate neuroinflammation and oxidative stress, key pathological drivers in a range of neurological disorders. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key quantitative data and detailed experimental protocols. The core neuroprotective activities of this compound are attributed to its modulation of critical signaling pathways, including the inhibition of pro-inflammatory cascades (NF-κB, MAPK, STAT) and the activation of the endogenous antioxidant response via the Nrf2/ARE pathway. This document provides an in-depth resource for researchers and professionals engaged in the exploration and development of novel neurotherapeutics.

Core Neuroprotective Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating neuroinflammation and oxidative stress. The following sections detail the key molecular pathways modulated by this compound.

Activation of the Nrf2/ARE Antioxidant Pathway

A primary mechanism of this compound's cytoprotective action is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] this compound, acting as an electrophile, directly interacts with Keap1.

-

Mechanism: The conjugated diacetylene carbons of this compound act as electrophilic sites, leading to the covalent modification (S-alkylation) of a critical cysteine residue (Cys151) on the Keap1 protein.[1] This alkylation alters the secondary structure of Keap1, inactivating it and preventing it from targeting Nrf2 for degradation.[1]

-

Outcome: Stabilized Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase-1 (NQO1).[2][3] This enzymatic shield protects neuronal cells from oxidative and electrophilic stress.[2]

Inhibition of Pro-Inflammatory Signaling Pathways

Chronic neuroinflammation is a hallmark of neurodegenerative diseases. This compound effectively suppresses inflammatory responses in glial cells by inhibiting several key signaling cascades.

The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation.[3] In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway.[3][4]

-

Mechanism: this compound treatment reduces the activation of IKK-α and IKK-β, kinases responsible for phosphorylating the inhibitory protein IκB-α.[3] This prevents the degradation of IκB-α, which in turn sequesters the active p65 subunit of NF-κB in the cytoplasm.

-

Outcome: By blocking the nuclear accumulation of p65, this compound suppresses the transcription of downstream inflammatory targets, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are also critical for mediating inflammatory responses.

-

Mechanism: In LPS-stimulated microglia and macrophages, this compound attenuates the phosphorylation (activation) of JNK, ERK, STAT1, and STAT3.[5][6]

-

Outcome: The inhibition of these pathways further contributes to the reduced production of pro-inflammatory mediators, effectively dampening the neuroinflammatory response following an insult like spinal cord injury or LPS challenge.[5][6]

Suppression of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) by activated microglia is a major contributor to neuronal death in the central nervous system.[7]

-

Mechanism: this compound dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response.[5][7]

-

Outcome: By suppressing iNOS-mediated NO production in microglia, this compound directly prevents NO-mediated neuronal death in hippocampal cultures.[7]

Quantitative Data on this compound's Bioactivity

The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Stimulus | This compound Conc. | Target | Effect | Reference |

| BV-2 Microglia | LPS | Dose-dependent | iNOS-mediated NO | Reduction in NO production | [7] |

| Rat Primary Astrocytes | LPS/IFN-γ | Dose-dependent | iNOS Expression | Up to 80% reduction in iNOS protein and mRNA | [3] |

| RAW 264.7 | LPS | Not specified | mRNA Expression | Suppression of iNOS, TNF-α, IL-6, IL-1β | [5] |

| hMSCs | N/A | 5 µM | PPARγ2 Expression | Increased expression | [4] |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | Dosage Regimen | Outcome | Reference |

| Traumatic SCI Mice | Spinal Cord Injury | Not specified | Promoted motor function recovery, reduced tissue damage, suppressed neuronal apoptosis | [6] |

| Azoxymethane-induced Rats | Colorectal Cancer | 0.16 - 35 µg/g feed | Dose-dependent decrease in aberrant crypt foci (ACF) and macroscopic neoplasms | [8] |

Key Experimental Protocols

This section provides detailed methodologies for representative experiments used to investigate the neuroprotective effects of this compound.

In Vitro Neuroinflammation Model (LPS-stimulated Microglia)

This protocol is designed to assess the anti-inflammatory effects of this compound on microglial cells.

-

Cell Culture: Murine microglial cells (e.g., BV-2 cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Pre-treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). Once confluent, the medium is replaced, and cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, shorter times for signaling protein phosphorylation).

-

Endpoint Analysis:

-

Nitric Oxide Measurement: NO production is quantified in the culture supernatant using the Griess reagent assay.

-

Cytokine Quantification: Levels of TNF-α, IL-6, and IL-1β in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression & Phosphorylation: Cell lysates are collected for Western blot analysis to determine the expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the MAPK, STAT, and NF-κB pathways (e.g., p-JNK, p-p65).

-

Gene Expression: Total RNA is extracted for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory genes.

-

References

- 1. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by this compound, a conjugated diacetylene compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of antioxidant and phase 2 drug-metabolizing enzymes by this compound isolated from Notopterygium incisum extract, which activates the Nrf2/ARE pathway, leads to cytoprotection against oxidative and electrophilic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound improves functional recovery and alleviates neuroinflammation after spinal cord injury by inhibiting STAT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits nitric oxide-mediated neuronal death in lipopolysaccharide-treated organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Falcarindiol's Cytotoxic Effects on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (FaDOH) is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots, celery, and parsley. Emerging research has highlighted its potential as a cytotoxic agent against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its cytotoxic efficacy, underlying molecular mechanisms, and the signaling pathways it modulates. The information is presented to support further research and drug development initiatives in oncology.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The cytotoxic potential of this compound has been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its efficacy. The data from various studies are summarized below.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |

| Colorectal Cancer | HCT-116 | 1.7 | 48 |

| HT-29 | 13.2 | 48 | |

| SW480 | Not specified, but demonstrated cytotoxicity | 48[1] | |

| Breast Cancer | MDA-MB-231 | ~5-7.5 | 24[2] |

| MDA-MB-468 | Demonstrated cytotoxicity | Not specified[3] | |

| SKBR3 | Demonstrated cytotoxicity | Not specified[3] | |

| MCF-7 | ~7.5 | 24[2] | |

| Leukemia | HL-60 | Cytotoxic at 10 µg/mL; growth inhibition at 0.1-1.0 µg/mL | Not specified[4] |

| Lymphoid Leukemia Cell Lines | Demonstrated cytotoxicity | Not specified[5] | |

| Oral Squamous Cell Carcinoma | YD-10B | Demonstrated cytotoxicity | Not specified[6] |

Core Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and triggering endoplasmic reticulum (ER) stress.

Apoptosis Induction

This compound has been shown to induce caspase-dependent apoptosis in cancer cells.[1][3] This programmed cell death is a critical mechanism for eliminating malignant cells. The process involves the activation of a cascade of caspase enzymes that ultimately leads to cellular dismantling. Furthermore, in some cancer cell lines, this compound-induced autophagy contributes to cell death.[3]

Cell Cycle Arrest

A significant mechanism of this compound's antiproliferative action is the induction of cell cycle arrest, predominantly at the G2/M phase.[7][8] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. Studies have linked this G2/M arrest to the upregulation of cyclin A, a key regulator of this cell cycle checkpoint.[7][8]

Endoplasmic Reticulum (ER) Stress

This compound induces ER stress, which leads to the activation of the Unfolded Protein Response (UPR).[1] This is thought to be a consequence of this compound interfering with proteasome function, leading to an accumulation of ubiquitinated proteins.[1] Prolonged ER stress and UPR activation can ultimately trigger apoptosis, contributing to this compound's cytotoxic effects.

Signaling Pathways Modulated by this compound

This compound's effects on apoptosis, cell cycle, and ER stress are mediated by its interaction with several key intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

This compound has been observed to suppress the PI3K/AKT/mTOR signaling pathway in human oral squamous cell carcinoma cells.[6] This pathway is crucial for cell proliferation, survival, and growth. By dephosphorylating key components like PI3K, AKT, mTOR, and p70S6K, this compound inhibits these pro-survival signals, leading to apoptosis and autophagy.[6]

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

This compound's interference with proteasome function leads to an accumulation of unfolded proteins, triggering ER stress and activating the UPR. The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6. Their activation under prolonged stress conditions initiates apoptotic signaling.

NF-κB Signaling Pathway

This compound has also been shown to downregulate the NF-κB signaling pathway.[9] NF-κB is a key transcription factor that regulates inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory and anti-apoptotic genes, further contributing to its anticancer effects.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of this compound's cytotoxicity. Below are detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

-

Incubate for 15-20 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[14]

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[14]

-

Incubate for 15-30 minutes at room temperature.[6]

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

Conclusion

This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, operating through the induction of apoptosis, G2/M cell cycle arrest, and ER stress. Its ability to modulate critical signaling pathways such as PI3K/AKT/mTOR and NF-κB underscores its potential as a multi-targeted anticancer agent. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of this compound and its analogs. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols: Falcarindiol from Daucus carota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarindiol (FaDOH) is a polyacetylenic oxylipin found in various plants of the Apiaceae family, with carrots (Daucus carota) being a primary dietary source. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These application notes provide detailed protocols for the extraction and purification of this compound from carrots, summarize quantitative data on its content, and illustrate its known signaling pathways to support further research and development.

Quantitative Data

The concentration of this compound in carrots can vary significantly depending on the cultivar, growing conditions, and storage. The following tables summarize the reported concentrations of this compound and related polyacetylenes in different carrot varieties and extracts.

Table 1: this compound and Falcarinol Content in Various Carrot Cultivars

| Carrot Cultivar | This compound (mg/kg FW) | Falcarinol (mg/kg FW) | Reference |

| Bolero | 596.0 | 281.1 | [1] |

| Purple Haze | 152.3 | 645.7 | [1] |

| Nantes | 19 - 54 | 6 - 16 | |

| Miami | 32.6 ± 3.1 | 10.3 ± 0.9 | [2] |

FW: Fresh Weight

Table 2: Polyacetylene Content in Carrot Extracts

| Carrot Cultivar | Extraction Solvent | This compound (µg/mL of extract) | Falcarinol (µg/mL of extract) | This compound 3-acetate (µg/mL of extract) | Reference |

| Bolero | Ethyl Acetate | 596.0 | 281.1 | 195.8 | [1] |

| Purple Haze | Ethyl Acetate | 152.3 | 645.7 | 107.1 | [1] |

Experimental Protocols

Extraction of this compound from Carrots

This protocol details a common method for extracting this compound from fresh carrots using ethyl acetate. Other solvents like methanol/chloroform mixtures have also been used.[3]

Materials:

-

Fresh carrots (e.g., Bolero or Miami cultivars)

-

Ethyl acetate (analytical grade)

-

Anhydrous sodium sulfate

-

Blender or food processor

-

Large glass beakers or flasks

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Dim light conditions to minimize degradation[4]

Protocol:

-

Sample Preparation: Wash and chop fresh carrots into small pieces.

-

Extraction:

-

Place the chopped carrots in a large beaker and add ethyl acetate in a 1:2 (w/v) ratio (e.g., 1 kg of carrots to 2 L of ethyl acetate).

-

Stir the mixture periodically and allow it to stand for 24 hours at room temperature in the dark.

-

Filter the extract through filter paper to remove the solid carrot material.

-

Repeat the extraction process with the remaining carrot pulp with fresh ethyl acetate for another 24 hours to maximize the yield.

-

Combine the filtrates from both extractions.

-

-

Drying and Concentration:

-

Add anhydrous sodium sulfate to the combined ethyl acetate extract to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until a crude extract is obtained.

-

-

Storage: Store the crude extract at -20°C in a tightly sealed container, protected from light, to prevent degradation.[5] this compound is known to be unstable in the presence of light, heat, and oxidative conditions.[6]

Purification of this compound

This two-step purification protocol involves initial separation by column chromatography followed by final purification using High-Performance Liquid Chromatography (HPLC).

2.1. Column Chromatography (Initial Purification)

Materials:

-

Crude carrot extract

-

Silica gel (for column chromatography, e.g., 60 Å, 70-230 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Fraction collector or test tubes

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-